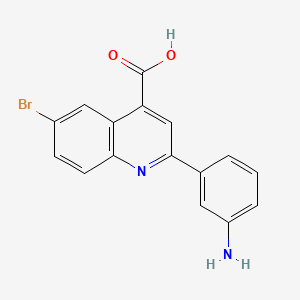
2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, also known as 6-bromo-2-aminophenylquinoline-4-carboxylic acid (BAQC), is an organic compound that has a wide range of applications in scientific research. It is a versatile compound with a unique structure and properties, making it an important tool for scientists in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Novel Synthesis Approaches
The synthesis of halogenated quinoline carboxylic acids, including compounds similar to 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, has been achieved through novel procedures. For example, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids utilizes a process that involves the creation of an amino intermediate followed by its replacement with halogens such as chlorine or bromine via the Sandmeyer reaction, demonstrating a method that could potentially be applied or adapted for the synthesis of this compound (Raveglia et al., 1997).
Photolabile Protecting Groups
Brominated hydroxyquinolines, closely related to this compound, have been used as photolabile protecting groups for carboxylic acids. These groups are advantageous due to their high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use. This indicates a potential application of this compound in developing sensitive caging groups for biological messengers (Fedoryak & Dore, 2002).
Fluorescent Brightening Agents
The compound's derivatives have been explored for their potential use as fluorescent brightening agents. The synthesis of 2-aryl-6-substituted quinolines, which could include structures akin to this compound, and their evaluation as brightening agents, highlight the compound's utility in materials science and chemical engineering applications (Rangnekar & Shenoy, 1987).
Palladium-Catalyzed Arylation and Alkylation
Research involving auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds of amine and carboxylic acid derivatives, including quinoline derivatives, showcases the potential of this compound in organic synthesis and pharmaceutical chemistry. This approach could be relevant for functionalizing the compound to create novel molecules with desired biological activities (Nadres et al., 2013).
Properties
IUPAC Name |
2-(3-aminophenyl)-6-bromoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAFNQNGQBBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)
![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)
![9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2685324.png)
![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)
![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)


![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)
![5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2685338.png)

